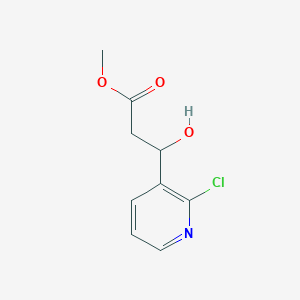

Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate

Description

Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate is a methyl ester derivative featuring a 2-chloropyridine ring attached to the third carbon of a 3-hydroxypropanoate backbone. The hydroxy group at the β-position and the electron-deficient pyridine ring contribute to its unique physicochemical and biological properties. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structural motifs—such as the ester group, chlorine substituent, and hydroxyl group—make it a versatile building block for further functionalization .

Properties

Molecular Formula |

C9H10ClNO3 |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate |

InChI |

InChI=1S/C9H10ClNO3/c1-14-8(13)5-7(12)6-3-2-4-11-9(6)10/h2-4,7,12H,5H2,1H3 |

InChI Key |

IIWAPQHLZCPFFO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=C(N=CC=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate typically involves the reaction of 2-chloropyridine-3-carboxylic acid chloride with methyl acetoacetate. This reaction is carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran at low temperatures to avoid the formation of complex mixtures . The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent quality and yield of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate.

Reduction: this compound.

Substitution: Methyl 3-(2-aminopyridin-3-yl)-3-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery for various therapeutic areas.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can interact with enzymes and receptors, modulating their activity. The hydroxypropanoate group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

a) Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate

- Structural Difference: Replaces the chlorine atom with fluorine and introduces an amino group at the pyridine’s 2-position.

- Fluorine’s electronegativity may alter electronic distribution, affecting reactivity in cross-coupling reactions .

b) N-(2-Chloro-6-((3-(Hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide

- Structural Difference : Incorporates a pivalamide group and a pyrrolidine-hydroxymethyl side chain on the pyridine ring.

- Impact : The bulky pivalamide group may reduce metabolic degradation, enhancing pharmacokinetic stability. The hydroxymethyl side chain introduces additional hydrogen-bonding sites .

Functional Group Modifications

a) Methyl 3-(2-Chloropyridin-3-yl)-3-oxopropanoate

- Structural Difference : Substitutes the hydroxy group with a ketone (oxo) at the β-position.

- Impact : The ketone increases electrophilicity, making the compound more reactive in nucleophilic additions (e.g., Grignard reactions). Reduced polarity compared to the hydroxy derivative may lower solubility in polar solvents .

b) Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate

- Structural Difference : Replaces the pyridine ring with a 2,6-dichlorophenyl group.

- The additional chlorine atom increases steric hindrance .

Comparative Data Table

Biological Activity

Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloropyridine ring linked to a hydroxypropanoate moiety , contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 215.63 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules:

- Enzyme Interaction : The chloropyridine moiety can interact with enzymes, potentially inhibiting their activity. This is crucial for its antimicrobial and anti-inflammatory properties.

- Receptor Modulation : The hydroxypropanoate group may facilitate binding to receptors, enhancing the compound's efficacy in therapeutic contexts.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies demonstrated dose-dependent inhibition of bacterial growth, particularly against Escherichia coli and Staphylococcus aureus .

Antiproliferative Effects

In vitro screening using the MTT assay on various cancer cell lines (MCF-7 for breast cancer and H-460 for lung cancer) revealed moderate to strong antiproliferative effects. The compound showed significant cytotoxicity, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15 | Moderate Cytotoxicity |

| H-460 (Lung) | 10 | Strong Cytotoxicity |

| HEK293T (Control) | >100 | Non-toxic |

Case Studies and Research Findings

- Anticancer Potential : A study highlighted that derivatives of chloropyridine exhibited notable anticancer effects, with specific compounds showing IC50 values comparable to established chemotherapeutics .

- Neuropharmacology : In silico studies predicted that this compound could have neuromodulatory effects, potentially acting as a stimulant for serotonin release and an antagonist for GABA receptors .

- Toxicological Assessment : Toxicological studies on zebrafish models indicated a significant reduction in mortality rates when exposed to methylated derivatives, suggesting a favorable safety profile for further development .

Comparative Analysis

This compound can be compared with similar compounds to elucidate its unique properties:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 5-(2-chloropyridin-3-yl)pentanoate | Longer carbon chain | Altered reactivity and biological activity |

| Methyl 3-(2-aminopyridin-3-yl)-3-hydroxypropanoate | Amino substitution | Enhanced anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.